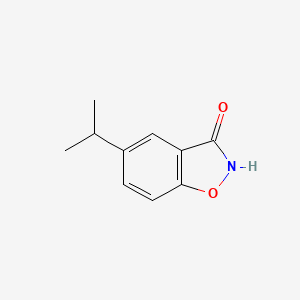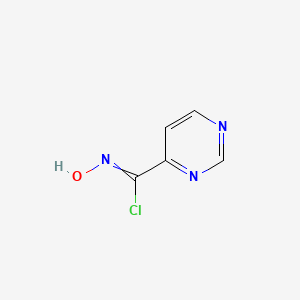
N-Hydroxypyrimidine-4-carbimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxypyrimidine-4-carbimidoyl Chloride, also known as (4Z)-N-hydroxy-4-pyrimidinecarboximidoyl chloride, is a research chemical with the molecular formula C5H4ClN3O and a molecular weight of 157.56 g/mol. This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
准备方法
Synthetic Routes and Reaction Conditions
N-Hydroxypyrimidine-4-carbimidoyl Chloride can be synthesized through the chlorination of hydroxy-pyrimidines using phosphorous oxychloride (POCl3) under solvent-free conditions. The reaction involves heating the hydroxy-containing substrate in a sealed reactor at high temperatures with one equivalent of pyridine as a base . This method is suitable for large-scale (multigram) batch preparations and generally provides high yields and purity of the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, especially when dealing with large quantities of POCl3. The solvent-free method is preferred for its economic and environmental benefits .
化学反应分析
Types of Reactions
N-Hydroxypyrimidine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
科学研究应用
N-Hydroxypyrimidine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of N-Hydroxypyrimidine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
相似化合物的比较
Similar Compounds
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide: Similar structure with a pyrazole ring instead of a pyrimidine ring.
5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Contains a triazole ring, showing similar chemical properties.
Uniqueness
N-Hydroxypyrimidine-4-carbimidoyl Chloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C5H4ClN3O |
|---|---|
分子量 |
157.56 g/mol |
IUPAC 名称 |
N-hydroxypyrimidine-4-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H |
InChI 键 |
SJJAVHZNFDQYBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CN=C1C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)
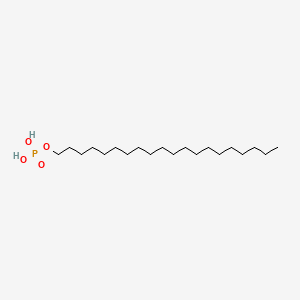
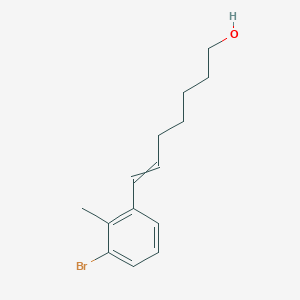
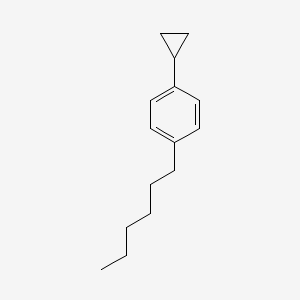
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
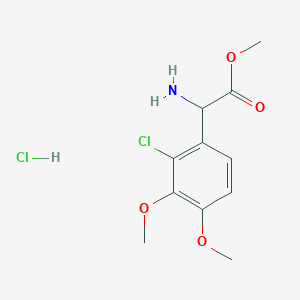
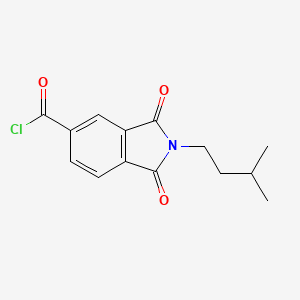
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
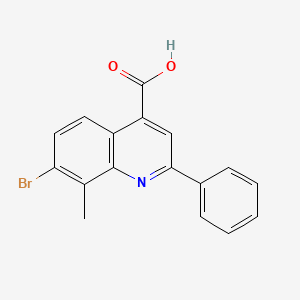
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
